Carbobenzoxy-Pro-Lys-Phe-Y(Po2)-Ala-Pro-Ome
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Overview
Description
Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate is a complex compound with a fascinating structure. Let’s break it down:
- Methyl Ester : The compound begins with a methyl ester group (Methyl N-), which plays a crucial role in its reactivity and stability.
- Peptide Backbone : The central part of the compound consists of a peptide backbone, composed of amino acids (L-alanine and L-proline) linked together. These amino acids contribute to the compound’s biological activity.
- Phosphorylated Amino Acid : The phosphorylated amino acid (phosphoryl}-L-alanyl-L-prolinate) adds a unique twist. Phosphorylation often regulates protein function and signaling pathways.
- Benzyloxycarbonyl (Cbz) Protecting Group : The benzyloxycarbonyl group shields the proline residue, preventing unwanted reactions during synthesis.
- Stereochemistry : The (1R)-configuration indicates the stereochemistry of the compound.
Preparation Methods
Synthetic Routes:
- Solid-Phase Peptide Synthesis (SPPS) : This method involves stepwise assembly of the peptide chain on a solid support. Protecting groups ensure selective reactions, and the phosphorylation step introduces the phosphate group.
- Solution-Phase Synthesis : In solution-phase synthesis, the compound is built in solution rather than on a solid support. Reagents and conditions vary depending on the specific steps.
- Chemical Ligation : Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate can be assembled using chemical ligation techniques, such as native chemical ligation or thioester-mediated ligation.
Industrial Production: Industrial-scale production typically involves SPPS or solution-phase synthesis. Optimization for yield, purity, and cost-effectiveness is critical.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation of the phenyl group or the sulfur atom in the cysteine residue.
- Reduction : Reduction of the carbonyl group or the phosphorylated moiety could occur.
- Substitution : Substitution reactions may modify the ester or amide groups.
- Common Reagents : Reagents like hydrogen peroxide, hydrazine, and Grignard reagents are relevant.
- Major Products : Hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
- Medicine : Investigate its potential as a prodrug or drug delivery system.
- Enzyme Inhibition : Explore its effects on enzymes due to the phosphorylated group.
- Biological Studies : Study its interactions with cellular components.
- Industry : Use it as a building block for peptide-based materials.
Mechanism of Action
The compound’s mechanism likely involves:
- Cellular Uptake : The positively charged ammonium group facilitates cellular entry.
- Phosphorylation Signaling : The phosphorylated amino acid may modulate signaling pathways.
- Target Binding : Interactions with specific receptors or enzymes.
Comparison with Similar Compounds
- Similar Compounds : Compare with other phosphorylated peptides or prodrugs.
- Uniqueness : Highlight its distinctive features, such as the benzyloxycarbonyl group and stereochemistry.
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Properties
Molecular Formula |
C36H52N6O9P+ |
---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
[(5S)-6-[[(1R)-1-[hydroxy-[[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]phosphoryl]-2-phenylethyl]amino]-6-oxo-5-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]hexyl]azanium |
InChI |
InChI=1S/C36H51N6O9P/c1-25(34(45)41-21-12-19-30(41)35(46)50-2)40-52(48,49)31(23-26-13-5-3-6-14-26)39-32(43)28(17-9-10-20-37)38-33(44)29-18-11-22-42(29)36(47)51-24-27-15-7-4-8-16-27/h3-8,13-16,25,28-31H,9-12,17-24,37H2,1-2H3,(H,38,44)(H,39,43)(H2,40,48,49)/p+1/t25-,28-,29-,30-,31+/m0/s1 |
InChI Key |
JVJRALIDWYDPLY-HEPRJOMSSA-O |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NP(=O)([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCC[NH3+])NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC)NP(=O)(C(CC2=CC=CC=C2)NC(=O)C(CCCC[NH3+])NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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